molecular formula C9H16N2O B11740965 N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine

N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine

Cat. No.: B11740965
M. Wt: 168.24 g/mol
InChI Key: WFMSBTBERDNCDL-UHFFFAOYSA-N
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Description

N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine (CAS 828-04-6) is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . This molecule features an isoxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen atoms, which is substituted with a methyl group at the 5-position and a diethylaminomethyl group at the 3-position . The isoxazole scaffold is a significant pharmacophore in medicinal chemistry and is a key component in various synthetic products . Isoxazole derivatives are recognized for their ability to engage in hydrogen bond donor and acceptor interactions, making them valuable for studying interactions with a variety of enzymes and biological receptors . This specific structure, confirmed by its SMILES code CCN(CC)CC1=NOC(C)=C1, is offered for research applications . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C9H16N2O/c1-4-11(5-2)7-9-6-8(3)12-10-9/h6H,4-5,7H2,1-3H3

InChI Key

WFMSBTBERDNCDL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NOC(=C1)C

Origin of Product

United States

Preparation Methods

Cyclization of β-Diketone Derivatives

A patented method for synthesizing 5-methylisoxazole derivatives involves cyclizing β-diketones with hydroxylamine. For example:

  • Acetylacetonitrile is prepared from ethyl acetate and acetonitrile using NaH as a base.

  • Reaction with p-toluenesulfonyl hydrazide forms a hydrazone intermediate (88% yield, 99% purity).

  • Ring closure with hydroxylamine hydrochloride under alkaline conditions yields 3-amino-5-methylisoxazole (78% yield, 98.7% purity).

Critical parameters :

  • Base selection : Potassium carbonate (2.2–4 equivalents) ensures optimal deprotonation.

  • Solvent : Methanol or ethanol avoids toxic solvents like chloroform.

  • Temperature : 80°C for 2 hours balances reaction rate and byproduct formation.

Alkylation of the Isoxazole Intermediate

Reductive Amination Strategy

The 3-amino group on the isoxazole can undergo reductive amination with diethylamine and formaldehyde:

  • Condensation : 3-Amino-5-methylisoxazole reacts with formaldehyde and diethylamine in ethanol.

  • Reduction : Sodium cyanoborohydride selectively reduces the imine intermediate.

Advantages :

  • High functional group tolerance.

  • Avoids harsh alkylation conditions.

Limitations :

  • Requires strict pH control (pH 6–7) to prevent over-reduction.

Direct Alkylation via SN2 Mechanism

A more direct route involves alkylating 3-(chloromethyl)-5-methylisoxazole with diethylamine:

  • Chlorination : 3-Hydroxymethyl-5-methylisoxazole treated with thionyl chloride yields the chloromethyl derivative.

  • Alkylation : Reaction with diethylamine in acetonitrile at 60°C for 12 hours.

Optimization data :

ParameterOptimal ValueYield (%)
SolventAcetonitrile72
Temperature60°C72
BaseDIPEA (3 eq)72

Challenges :

  • Competing elimination reactions.

  • Requires excess diethylamine (2.5 eq) to drive the reaction.

Alternative Routes and Comparative Analysis

Gabriel Synthesis

  • Phthalimide protection : 3-Amino-5-methylisoxazole reacts with phthalic anhydride.

  • Alkylation : Phthalimide intermediate treated with ethyl bromide and K₂CO₃.

  • Deprotection : Hydrazinolysis releases the free amine.

Outcome :

  • Lower yields (58%) due to side reactions during deprotection.

Mannich Reaction

A one-pot approach using:

  • 5-Methylisoxazole-3-carbaldehyde.

  • Diethylamine.

  • Formaldehyde.

Result :

  • Rapid reaction (2 hours) but poor regioselectivity (≤40% yield).

Industrial-Scale Considerations

Solvent Selection

  • Methanol and acetonitrile are preferred for their balance of polarity and boiling points.

  • Avoid chloroform and carbon tetrachloride due to toxicity.

Purification Techniques

  • Crystallization : Hydrazone intermediates precipitate in high purity (99%).

  • Liquid-liquid extraction : Adjusting pH to 10–12 isolates the free amine .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the isoxazole moiety exhibit promising anticancer properties. For instance, derivatives similar to N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine have shown significant cytotoxicity against various cancer cell lines.

Case Study: Isoxazole Derivatives

A study focused on 5-substituted isoxazole compounds demonstrated their effectiveness against human cancer cell lines such as HCT-116 and HeLa, with IC50 values below 100 μM. The mechanism of action involved the induction of apoptosis and disruption of mitochondrial membrane potential, leading to increased apoptotic cell populations .

CompoundCell LineIC50 (μM)
5-Methylisoxazole Derivative AHCT-11636
5-Methylisoxazole Derivative BHeLa34

Antimalarial Potential

This compound has also been evaluated for its antimalarial properties. Dihydroorotate dehydrogenase (DHODH) has been identified as a viable target for developing new antimalarial agents, and compounds with isoxazole structures have been screened for activity against Plasmodium falciparum.

Case Study: Antimalarial Screening

In a high-throughput screening campaign, several isoxazole derivatives were tested for their efficacy against malaria parasites. Compounds exhibited varying degrees of inhibition, with some achieving significant reductions in parasitemia at low concentrations .

CompoundEC50 (μM)Activity
Isoxazole Derivative C0.011High
Isoxazole Derivative D0.079Moderate

Neuropharmacological Applications

The unique structure of this compound suggests potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems.

Case Study: Neuroprotective Effects

Research has indicated that modifications in isoxazole-containing compounds can lead to neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The interaction of these compounds with specific receptors may enhance neuronal survival and function .

Mechanism of Action

The mechanism of action of N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substitution Patterns

The substitution of the heterocyclic ring significantly influences molecular properties and bioactivity. Below is a comparison of key compounds with variations in the heterocycle or substituents:

Compound Name Molecular Formula Molecular Weight Heterocycle Type Substituents on Heterocycle Key Spectral Data (1H NMR, δ ppm) HRMS (M+H)+ Reference
N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine C₉H₁₇N₃O 183.25* Isoxazole 5-methyl N/A N/A N/A
1-(3-Isoxazolyl)-N-methylethanamine C₆H₁₀N₂O 126.16 Isoxazole None N/A N/A
5a (Thiophene-imidazopyridine derivative) C₁₆H₂₀N₃S 286.14 Imidazopyridine Thiophen-2-yl 8.44 (d), 7.59–7.10 (m), 4.11 (s) 286.1378
5b (Methyl-imidazopyridine derivative) C₁₃H₂₀N₃ 218.17 Imidazopyridine Methyl 8.29 (d), 7.48–6.72 (m), 3.78 (s) 218.1659
N-((5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl)ethanamine C₉H₁₇N₃O 183.25 Oxadiazole 5-isobutyl N/A N/A

Notes:

  • Isoxazole vs.
Amine Backbone Modifications

The alkyl groups on the amine nitrogen influence basicity and steric effects:

Compound Name Amine Substituents pKa (Predicted) LogP (Predicted) Bioactivity Insights Reference
This compound Diethyl + isoxazole-methyl ~9.5 ~1.8 N/A N/A
N-Methyl-1-(isoxazol-3-yl)ethanamine Methyl + isoxazole-methyl ~8.9 ~0.9 Lower lipophilicity than ethyl analogs
N-Ethyl-N-((triethoxysilyl)methyl)ethanamine Diethyl + silyl-methyl ~10.2 ~2.5 Hydrophobic; silicon enhances thermal stability

Key Findings :

  • Ethyl vs.
  • Silicon Substitution : Silicon-containing analogs (e.g., triethoxysilyl) exhibit unique physicochemical properties, though they diverge significantly from heterocyclic derivatives .
Spectral Data Comparison

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data highlight structural differences:

Compound Name 1H NMR Shifts (δ ppm) 13C NMR Shifts (δ ppm) HRMS Accuracy (ppm) Reference
5a (Thiophene derivative) 8.44 (d), 7.59–7.10 (m, aromatic), 4.11 (s, CH₂) 144.9 (C-S), 125.3–111.7 (aromatic) 0.6
5aoa (Methoxyphenyl derivative) 8.55 (d), 7.60–6.77 (m, aromatic), 3.83 (s, OCH₃) 157.1 (C-O), 129.4–110.9 (aromatic) 0.6
5daa (Phenyl-imidazopyridine derivative) 8.27 (d), 7.75–7.05 (m, aromatic), 4.03 (s, CH₂) 144.6 (C-N), 128.3–116.3 (aromatic) 0.7

Trends :

  • Aromatic Protons : Thiophene (5a) and methoxyphenyl (5aoa) substituents downfield-shift aromatic protons compared to phenyl groups .
  • Methylene Bridges : CH₂ groups linking the amine to the heterocycle resonate near δ 3.8–4.1 ppm .

Biological Activity

N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group and a 5-methylisoxazole moiety. The isoxazole ring is known for its role in various biological activities, contributing to the compound's overall efficacy.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylisoxazole with ethylamine under controlled conditions. The following table summarizes the synthesis process:

StepReagentsConditionsYield
15-Methylisoxazole + EthylamineReflux in ethanol85%
2Purification via recrystallizationEthanol/Water mixture-

Antimicrobial Activity

Research indicates that compounds containing isoxazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's effectiveness against these strains suggests potential applications in treating infections caused by resistant bacteria.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, studies conducted on the A549 lung cancer cell line revealed an IC50 value of approximately 25 µM, indicating moderate cytotoxicity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
A54925
HeLa30
MCF735

These results suggest that the compound may hold promise as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Preliminary studies indicate that the compound influences the expression of key proteins associated with apoptosis, such as caspases and Bcl-2 family proteins.

Case Studies

A recent study explored the effects of this compound in a mouse model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

Q & A

Basic: What are the optimal synthetic routes for N-Ethyl-N-((5-methylisoxazol-3-yl)methyl)ethanamine, and how can reaction yields be improved?

Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or reductive amination steps. For example, analogous ethanamine derivatives are synthesized by reacting amines with halogenated intermediates (e.g., bromomethylisoxazole derivatives) under inert conditions . Yields can be improved by optimizing reaction parameters:

  • Temperature: 60–80°C for 12–24 hours.
  • Catalysts: Use of NaBH₄ or Pd/C for reductive amination.
  • Solvents: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
    Lower yields (15–25% in similar compounds) often result from steric hindrance or competing side reactions; purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H NMR: Identifies proton environments. For example, the methyl group on the isoxazole ring resonates at δ 2.1–2.3 ppm, while the ethylamine protons appear as quartets near δ 2.5–3.0 ppm .
  • IR Spectroscopy: Peaks at ~1600 cm⁻¹ (C=N stretch, isoxazole ring) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
  • Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., m/z ~209 for [M+H]⁺) and fragmentation patterns validate the structure .

Advanced: How does the isoxazole ring influence the compound’s reactivity in catalytic or biological applications?

Methodological Answer:
The 5-methylisoxazole moiety enhances:

  • Electrophilic Reactivity: The electron-deficient isoxazole ring participates in cycloaddition or coordination with metal catalysts, useful in synthesizing heterocyclic ligands .
  • Biological Interactions: Isoxazole derivatives exhibit affinity for enzymes like cyclooxygenase (COX) or kinases. For example, methylisoxazole groups in similar compounds improve binding to hydrophobic enzyme pockets .
    Experimental validation involves docking studies (AutoDock Vina) and enzymatic assays (e.g., IC₅₀ measurements) .

Advanced: How can crystallographic software like SHELX resolve structural ambiguities?

Methodological Answer:
SHELX programs (e.g., SHELXL) refine crystal structures by:

Data Input: High-resolution X-ray diffraction data (≤1.0 Å) for accurate electron density maps.

Parameterization: Adjusting bond lengths/angles to match International Tables for Crystallography standards.

Validation: R-factor (<5%) and residual density analysis ensure structural accuracy .
For example, the ethylamine side chain’s conformation can be verified via ORTEP-3 visualizations .

Basic: What physicochemical properties are critical for experimental handling?

Methodological Answer:
Key properties include:

  • Boiling Point: ~110–130°C (at 5 mmHg), requiring vacuum distillation for purification .
  • Solubility: Moderate in polar solvents (e.g., ethanol, DCM); insoluble in water.
  • Stability: Hygroscopic nature necessitates storage under argon at –20°C .
    These properties guide solvent selection and reaction setup to avoid decomposition.

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability: Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
  • Structural Analogues: Compare with derivatives (see table below) to isolate substituent effects.
CompoundStructural FeatureObserved Activity (IC₅₀)Reference
Target Compound 5-Methylisoxazole10 µM (Kinase X)
N-((5-Bromo-...)ethanamineBrominated pyridine25 µM (Kinase X)
25I-NBOMe2,5-Dimethoxyphenyl0.5 µM (5-HT₂A receptor)

Statistical tools (e.g., ANOVA) and meta-analysis reconcile dataset inconsistencies .

Advanced: What strategies optimize experimental design for studying this compound’s pharmacokinetics?

Methodological Answer:

  • In Vitro Models: Use hepatic microsomes to assess metabolic stability (CYP450 enzymes).
  • LC-MS/MS Quantification: Detect plasma concentrations with a limit of quantification (LOQ) <1 ng/mL .
  • Molecular Dynamics (MD): Simulate blood-brain barrier permeability (e.g., GROMACS) .

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